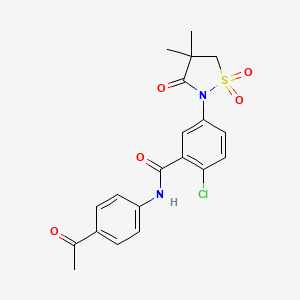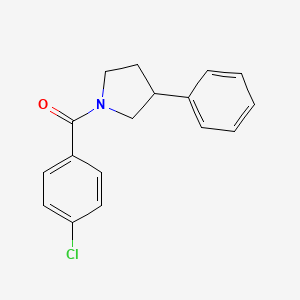![molecular formula C17H17NO2 B6525583 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate CAS No. 1007674-99-8](/img/structure/B6525583.png)
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate is a synthetic organic compound belonging to the family of phenyl pyridines. It is a colorless crystalline solid with a molecular formula of C16H15NO2, a molecular weight of 257.30 g/mol, and a melting point of 97-99 °C. This compound has a wide range of applications in scientific research, including its use as a reagent in synthesis and as an intermediate in the synthesis of pharmaceuticals. This compound has also been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has not been fully elucidated. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are inflammatory mediators that play a role in the development of various diseases. By inhibiting the activity of this enzyme, this compound may help to reduce the symptoms of certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications. In animal studies, this compound has been found to reduce inflammation and to exhibit antifungal activity. In addition, it has been found to inhibit the growth of certain cancer cell lines. Further research is needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is stable and has a low melting point, making it easy to handle and store. However, this compound can be toxic in high concentrations, and its effects on humans need to be further studied.
Future Directions
Given the potential therapeutic applications of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate, there are several potential future directions for research. These include further studies on the biochemical and physiological effects of this compound, as well as studies on its potential use for the treatment of various diseases. Additionally, further research is needed to determine the exact mechanism of action of this compound and to develop more efficient synthesis methods. Finally, more studies are needed to investigate the potential toxicity of this compound in humans and animals.
Synthesis Methods
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate can be synthesized from 4-chloro-2-methylphenol and 2-amino-4-methylpyridine using a modified Williamson ether synthesis. This method involves the reaction of the two starting materials in the presence of a base and a catalyst to yield the desired product. The reaction is typically carried out in an aqueous medium at temperatures ranging from 60 to 100 °C.
Scientific Research Applications
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It has also been used as an intermediate in the synthesis of heterocyclic compounds. In addition, this compound has been used in the synthesis of antifungal agents, anticancer agents, and other biologically active compounds.
properties
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13(2)17(19)20-16-10-7-14(8-11-16)6-9-15-5-3-4-12-18-15/h3-13H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQUZWZKNJSJSJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525501.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525506.png)
![ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525507.png)
![6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525516.png)
![6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525522.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525565.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate](/img/structure/B6525578.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525587.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525593.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate](/img/structure/B6525601.png)
![3-fluoro-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6525605.png)